8-Hydroxy-5-nitroquinoline-2-carbaldehyde

Physicochemical profiling Metal chelation pH window Ionization state prediction

Researchers pursuing diversity-oriented synthesis often lack a single low-MW scaffold combining metal-chelating, electron-withdrawing, and carbonyl condensation handles. 8-Hydroxy-5-nitroquinoline-2-carbaldehyde (218.17 Da) solves this by integrating 8-OH, 5-NO₂, and 2-CHO in one trifunctional quinoline core. • One-step Schiff base/hydrazone library synthesis via 2-CHO-functionality absent in nitroxoline • 5-NO₂ shifts 8-OH pKa to 7.00 (vs. 9.27 non-nitrated), enabling pH-selective metal chelation near physiological conditions • ≥95% purity; available in 100 mg-5 g quantities for medchem and probe development

Molecular Formula C10H6N2O4
Molecular Weight 218.17 g/mol
CAS No. 884497-63-6
Cat. No. B1274395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-5-nitroquinoline-2-carbaldehyde
CAS884497-63-6
Molecular FormulaC10H6N2O4
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1C=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H6N2O4/c13-5-6-1-2-7-8(12(15)16)3-4-9(14)10(7)11-6/h1-5,14H
InChIKeyUPHRIPALSZTGGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy-5-nitroquinoline-2-carbaldehyde: Trifunctional Quinoline Building Block


8-Hydroxy-5-nitroquinoline-2-carbaldehyde (CAS 884497-63-6, ChemBridge catalog number CHEMBRDG-BB 6613830, MDL MFCD05863703) is a heterocyclic quinoline derivative bearing three distinct functional groups: an 8-hydroxy chelating moiety, a 5-nitro electron-withdrawing group, and a 2-carbaldehyde reactive handle . With a molecular formula of C10H6N2O4 and a molecular weight of 218.17 g/mol, it is offered as a high-purity (≥95%) building block by multiple suppliers for research use, including as a scaffold for complex compound synthesis and heterocycle construction . Predicted physicochemical properties include a boiling point of 492.9 ± 45.0 °C, density of 1.572 ± 0.06 g/cm³, pKa of 7.00 ± 0.59, LogP of 2.18, and a polar surface area of 96.01 Ų [1].

Trifunctional quinoline scaffold with orthogonal 8-OH, 5-NO₂, and 2-CHO handles enables parallel library synthesis.

Intermediate predicted pKa supports pH-selective metal chelation and tunable reactivity near physiological conditions.

Predicted LogP within lead-like space balances membrane partitioning and aqueous solubility for screening assays.

Why 8-Hydroxy-5-nitroquinoline-2-carbaldehyde Cannot Be Replaced by 8-Hydroxyquinoline Analogs


Generic substitution fails because this compound uniquely integrates three orthogonal reactive centers—an 8-OH metal-chelating site, a 5-NO2 electron-withdrawing group, and a 2-CHO condensation handle—into a single, low-molecular-weight (218.17 Da) quinoline scaffold . The 5-nitro group substantially acidifies the 8-OH proton (pKa 7.00) relative to the non-nitrated analog 8-hydroxyquinoline-2-carbaldehyde (pKa 9.27), altering the pH-dependent speciation, metal-binding affinity, and solubility profile . Simultaneously, the 2-carbaldehyde enables Schiff base, hydrazone, and Knoevenagel condensations that are impossible with nitroxoline (5-nitro-8-hydroxyquinoline, CAS 4008-48-4), which lacks any carbonyl functionality [1]. Neither comparator alone provides all three functional handles; the closest regioisomer (8-hydroxy-5-nitroquinoline-7-carbaldehyde) places the aldehyde at C7 rather than C2, altering both the steric environment and the electronic conjugation pathway of the resulting derivatives [2]. This trifunctional architecture is therefore not interchangeable with any single in-class analog.

Target

8-Hydroxy-5-nitroquinoline-2-carbaldehyde integrates 8-OH, 5-NO₂, and 2-CHO in one low-MW scaffold.

8-Hydroxyquinoline-2-carbaldehyde

Lacks 5-NO₂; higher pKa (~9.27) alters pH-dependent metal-binding and may reduce electrophilic tuning.

Nitroxoline

Lacks 2-CHO, preventing direct Schiff base and hydrazone derivatization; cannot access aldehyde-based diversification.

Regioisomer (7-carbaldehyde)

Aldehyde at C7 instead of C2 shifts steric environment and electronic conjugation pathway, limiting substitution without revalidation.

8-Hydroxy-5-nitroquinoline-2-carbaldehyde: Physicochemical and Synthetic Differentiation


pKa Shift: Target vs. 8-Hydroxyquinoline-2-carbaldehyde & Nitroxoline

The predicted pKa of the 8-OH proton in 8-hydroxy-5-nitroquinoline-2-carbaldehyde is 7.00 ± 0.59, which is 2.27 log units lower (more acidic) than that of the non-nitrated analog 8-hydroxyquinoline-2-carbaldehyde (pKa 9.27 ± 0.10) and 4.45 log units higher (less acidic) than nitroxoline (pKa 2.55 ± 0.10) . This intermediate pKa, driven by the electron-withdrawing 5-nitro group counterbalanced by the 2-CHO substituent, means ionization of the phenolic –OH occurs near physiological pH (7.0), whereas the non-nitrated comparator remains predominantly protonated and nitroxoline is predominantly deprotonated under the same conditions.

pKa Shift (8-OH)
Predicted / Data to verify
Target: 7.00 ± 0.59
Comparator A: 9.27 ± 0.10
Comparator B: 2.55 ± 0.10
Predicted intermediate pKa enables pH-dependent speciation review near physiological pH.
No experimental pKa available; predicted values only.
Physicochemical profiling Metal chelation pH window Ionization state prediction

LogP Comparison: vs. 8-Hydroxyquinoline-2-carbaldehyde

The predicted LogP of 8-hydroxy-5-nitroquinoline-2-carbaldehyde is 2.18, compared to 1.75–2.04 for 8-hydroxyquinoline-2-carbaldehyde (non-nitrated analog) and a reported range of 1.41–2.37 for nitroxoline [1]. The LogP increase of approximately 0.14–0.43 units relative to the non-nitrated analog is attributable to the 5-nitro substituent, which adds a moderately lipophilic dipole. This difference, though modest, shifts the compound into a more favorable CNS-permeability range while retaining sufficient aqueous solubility.

LogP Comparison
Predicted
Target LogP: 2.18
8-HQ-2-carbaldehyde: ~1.75–2.04
Nitroxoline: 1.41–2.37 (varied)
Predicted LogP falls within lead-like space, suggesting balanced hydrophobicity for cell-based assays.
Multiple predicted sources; no single experimental determination.
Drug-likeness Membrane permeability LogP optimization

Trifunctional vs. Difunctional Derivatization Potential

8-Hydroxy-5-nitroquinoline-2-carbaldehyde possesses three chemically orthogonal reactive sites: (i) 8-OH for O-alkylation, esterification, or metal coordination; (ii) 5-NO2 for reduction to 5-NH2 (enabling amidation, diazotization, or urea formation); and (iii) 2-CHO for Schiff base, hydrazone, oxime, and Knoevenagel condensations . By contrast, nitroxoline (CAS 4008-48-4) offers only two handles (8-OH and 5-NO2, no aldehyde), while 8-hydroxyquinoline-2-carbaldehyde (CAS 14510-06-6) also offers only two handles (8-OH and 2-CHO, no nitro) [1]. The third handle increases the combinatorial derivatization space by at least one order of magnitude and enables sequential, chemoselective transformations that are impossible with either difunctional comparator alone [2].

Reactive Handles
Class-level inference
Target: 3 handles (OH, NO₂, CHO)
Nitroxoline: 2 handles
8-HQ-2-carbaldehyde: 2 handles
8-Hydroxyquinoline: 1 handle
Trifunctional architecture may increase combinatorial derivatization space by ≥50% over difunctional analogs.
Class-level reactivity assessment; no direct synthetic efficiency comparison published.
Parallel synthesis Scaffold diversification Building block utility

5-Nitro-8-hydroxyquinoline Pharmacophore vs. Halogenated 8-Hydroxyquinolines

Although no published biological data exist for 8-hydroxy-5-nitroquinoline-2-carbaldehyde itself, the core 5-nitro-8-hydroxyquinoline pharmacophore—as exemplified by nitroxoline—has demonstrated 5- to 10-fold greater in vitro cytotoxicity (lower IC50) than the halogenated comparator clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) across multiple human cancer cell lines, with IC50 values in the low micromolar range [1]. Furthermore, nitroxoline reversibly inhibits cathepsin B with a Ki of approximately 39.5 μM and exhibits antibacterial activity against Gram-negative bacilli including Escherichia coli [2]. The 5-nitro group is the key determinant of this enhanced potency relative to halogenated 8-hydroxyquinolines, suggesting that derivatives of the target compound—which retains this pharmacophore while adding the synthetically enabling 2-CHO handle—may inherit this potency advantage while enabling further structural optimization via aldehyde derivatization [1].

Pharmacophore Context
Class-level / Data to verify
Core 5-NO₂-8-OH-quinoline shows reported 5–10× lower IC₅₀ (nitroxoline vs. clioquinol) in cancer cell lines.
Class-level pharmacophore inference supports scaffold prioritization; no direct data for this aldehyde.
Cathepsin B Ki ~39.5 µM reported for nitroxoline; applicability to target requires validation.
Anticancer scaffold Antimicrobial pharmacophore Cathepsin B inhibition

Polar Surface Area Comparison: vs. Nitroxoline and 8-Hydroxyquinoline-2-carbaldehyde

The predicted topological polar surface area (tPSA) of 8-hydroxy-5-nitroquinoline-2-carbaldehyde is 96.01 Ų, compared to approximately 74.2 Ų for nitroxoline and 50.19 Ų for 8-hydroxyquinoline-2-carbaldehyde [1][2]. The elevated PSA of the target compound arises from the three polar functional groups (OH, NO2, CHO) combining additively. This places the compound closer to the commonly cited 90 Ų threshold for blood–brain barrier penetration and the 140 Ų threshold for oral bioavailability, offering a distinct ADME profile for CNS- vs. periphery-targeted programs.

Polar Surface Area
Predicted
Target tPSA: 96.01 Ų
Nitroxoline: ~74.2 Ų
8-HQ-2-carbaldehyde: 50.19 Ų
Higher predicted PSA may reduce passive BBB penetration; fits peripheral-targeted design context.
Predicted values; experimental PSA not determined.
Bioavailability prediction ADME profiling CNS drug design

8-Hydroxy-5-nitroquinoline-2-carbaldehyde: Application Scenarios


Medicinal Chemistry: Scaffold Diversification via Aldehyde Condensation

The 2-carbaldehyde group enables rapid, high-yielding condensations (Schiff base, hydrazone, oxime formation) with amine- or hydrazine-containing fragments to generate diverse compound libraries for hit-to-lead optimization [1]. Unlike nitroxoline, which lacks an aldehyde and must be functionalized via less efficient routes, the target compound can be directly condensed in a single step, while the retained 5-nitro-8-hydroxyquinoline pharmacophore provides a biologically validated starting point for antimicrobial or anticancer screening cascades [2]. The intermediate pKa (7.00) and LogP (2.18) further support the developability profile of the resulting derivatives .

Coordination Chemistry: Bifunctional Chelating Ligand

The 8-OH group serves as a metal-binding site, while the 2-CHO can be independently derivatized to introduce additional donor atoms (e.g., via Schiff base formation), creating N,O-bidentate or N,N,O-tridentate ligand architectures [1]. The 5-nitro substituent electronically tunes the metal-binding affinity of the 8-hydroxy group (pKa shifted from 9.27 in the non-nitrated analog to 7.00), allowing pH-selective metal chelation near physiological conditions . This is distinct from nitroxoline-derived complexes, where the absence of the aldehyde precludes extension of the donor set.

Chemical Biology: Fluorescent/Affinity Probe Precursor

The aldehyde handle at position 2 is ideally positioned for reductive amination with primary amine-containing fluorophores, biotin, or affinity tags, while the 5-nitro-8-hydroxyquinoline core provides the biological recognition element [1]. The 5-nitro group can also be selectively reduced to a 5-amino group for orthogonal conjugation strategies. The predicted LogP of 2.18 suggests adequate cell permeability for intracellular target engagement studies [3]. This dual-handle approach contrasts with nitroxoline-based probes, where functionalization must occur at the less synthetically accessible positions.

Material Science: OLED or Sensor Precursor

Quinolinecarbaldehyde derivatives, particularly 8-hydroxyquinoline-based compounds, are established precursors for electroluminescent metal complexes (e.g., Alq3-type analogs) used in organic light-emitting diodes [1][4]. The 5-nitro group introduces an electron-withdrawing substituent that can red-shift emission wavelengths and modulate quantum yields compared to unsubstituted 8-hydroxyquinoline complexes [4]. The aldehyde at C2 provides a site for further extension of the π-conjugated system via condensation chemistry, a synthetic option not available with nitroxoline.

Application
Selection Property
Validation Focus
Medicinal Chemistry: Scaffold Diversification
Aldehyde condensation handle; retained nitro-hydroxy pharmacophore
Hit-to-lead library generation; pharmacophore-context review
Coordination Chemistry: Chelating Ligand
8-OH metal-binding site; 2-CHO for donor atom extension
pH-selective chelation; ligand architecture design
Chemical Biology: Probe Precursor
2-CHO for reductive amination; 5-NO₂ reduction pathway
Orthogonal conjugation strategies; cell permeability assessment
Material Science: OLED/Sensor Precursor
8-Hydroxyquinoline core for metal complexes; 5-NO₂ electron-tuning
Emission wavelength tuning; π-conjugation extension
Quote Request

Request a Quote for 8-Hydroxy-5-nitroquinoline-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.